![molecular formula C8H8ClNO3 B118909 4-Amino-5-chloro-2-methoxybenzoic acid CAS No. 7206-70-4](/img/structure/B118909.png)
4-Amino-5-chloro-2-methoxybenzoic acid
Overview
Description
4-Amino-5-chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8ClNO3 . It is also known by other names such as 4-amino-5-chloro-o-anisic acid, and it has a molecular weight of 201.606 g/mol . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid consists of a carbonyl group and an amine group, which are bound to each other by a covalent bond . The IUPAC name for this compound is 4-amino-5-chloro-2-methoxybenzoic acid .Chemical Reactions Analysis
Complexes of 4-chloro-2-methoxybenzoic acid anion with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ have been investigated . It is also found to bind to the 5HT4 receptor with high affinity .Physical And Chemical Properties Analysis
4-Amino-5-chloro-2-methoxybenzoic acid is a solid substance . It has a melting point of 206-210°C . The compound has a density of 1.438 g/cm3 and a boiling point of 369.7ºC at 760 mmHg .Scientific Research Applications
Peptide Synthesis
“4-Amino-5-chloro-2-methoxybenzoic acid” is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
Synthesis of Complexes
This compound can be used in the synthesis of complexes with various ions . For example, complexes of “4-chloro-2-methoxybenzoic acid anion” with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ have been investigated . These complexes can have various applications in fields like catalysis, magnetism, and materials science.
Synthesis of Substituted Isoquinolinonaphthyridines
“2-Amino-5-methoxybenzoic acid”, a compound similar to “4-Amino-5-chloro-2-methoxybenzoic acid”, is used in the synthesis of substituted isoquinolinonaphthyridines . These compounds are of interest due to their potential biological activities.
Synthesis of Quinazolinones
Quinazolinones are a class of organic compounds with a wide range of biological activities. “2-Amino-5-methoxybenzoic acid” is used in their synthesis .
Synthesis of Imidazobenzodiazepines
Imidazobenzodiazepines are a class of psychoactive drugs. “2-Amino-5-methoxybenzoic acid” is used in their synthesis .
Synthesis of Pyridoquinazolones
Pyridoquinazolones are a class of organic compounds. “2-Amino-5-methoxybenzoic acid” is used in their synthesis .
Synthesis of Polycyclic Hexahydrobenzo[c]acridines
Polycyclic Hexahydrobenzo[c]acridines are a class of organic compounds. “2-Amino-5-methoxybenzoic acid” is used in their synthesis .
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEATKYEARPWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222391 | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-methoxybenzoic acid | |
CAS RN |
7206-70-4 | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7206-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ8L2L84EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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